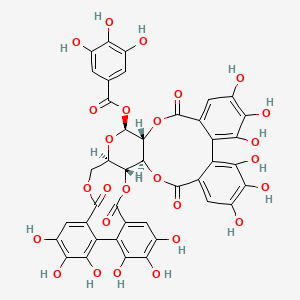
4-(1H-benzimidazol-2-yl)-N,N-dimethylaniline
Overview
Description
Benzimidazole is a bicyclic molecule composed of a benzene ring and an imidazole ring . It’s an important pharmacophore in drug discovery, being a good bioisostere of naturally occurring nucleotides . This heterocycle may represent a type of privileged substructure which can interact with proteins and enzymes .
Synthesis Analysis
Benzimidazole derivatives can be synthesized starting with benzene derivatives with nitrogen-containing functionality ortho to each other . For example, 2-(4-Aminophenyl)benzimidazole is synthesized starting with benzene derivatives with nitrogen-containing functionality ortho to each other .
Physical And Chemical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystallinity, depend on the nature of the substituents and the molecular structure.
Scientific Research Applications
Pharmaceutical Applications: Anti-Ulcer Agents
The benzimidazole moiety is a significant structure found in many biologically active compounds, including pharmaceuticals with anti-ulcer, anti-tumor, and anti-viral effects . Specifically, derivatives of benzimidazole have shown potential as inhibitors of H+/K±ATPase, which is of therapeutic significance in the treatment of peptic ulcer and associated gastrointestinal diseases .
Organic Synthesis: Heterocyclic Compound Formation
Benzimidazole derivatives are crucial in the synthesis of heterocyclic compounds, which are immensely important both biologically and industrially. The compound can be used to create a variety of heterocyclic structures that serve as intermediates in the synthesis of pharmaceuticals and agrochemicals .
Materials Chemistry: Twisted Intramolecular Charge Transfer (TICT)
This compound exhibits properties that make it suitable for studies in twisted intramolecular charge transfer (TICT). TICT is an electron transfer process that occurs upon photoexcitation in molecules, which can lead to environment-dependent emission properties. This makes such compounds ideal for creating sensors for solvents, microviscosity, and chemical species .
Optoelectronics: Fluorescent Dyes
Due to its structural properties, 2-(p-N,N-Dimethylaminophenyl)-1H-benzoimidazole can be utilized in the development of fluorescent dyes. These dyes have applications in reprography, information storage, and as additives in plastics, enhancing their functionality and utility .
Non-Linear Optics: Electronic-State Mixing
The compound’s ability to undergo TICT can be harnessed in non-linear optics to modulate electronic-state mixing and coupling on charge transfer states. This has implications for the development of advanced materials with specific optical properties .
Solar Energy Conversion: Photoredox Catalysis
In the field of solar energy conversion, the photophysical processes of such compounds can be exploited for photoredox catalysis. This application is crucial for the development of new materials that can efficiently harness solar energy .
Biochemistry: Enaminones Reactivity
As a building block, this compound can contribute to the chemical reactivity of enaminones, leading to the formation of a diverse range of acyclic, carbocyclic, and heterocyclic derivatives. These derivatives have broad applications in biochemistry and pharmaceutical development .
Agrochemistry: Biologically Active Agrochemicals
The benzimidazole derivatives, including 2-(p-N,N-Dimethylaminophenyl)-1H-benzoimidazole , are found in biologically active agrochemicals. Their heterocyclic nature is essential for the development of new compounds that can serve as potent pesticides or herbicides .
Mechanism of Action
Target of Action
It’s worth noting that benzimidazole derivatives are known to interact with a wide range of biological targets due to their versatile structure .
Mode of Action
Benzimidazole derivatives are known for their broad range of chemical and biological properties . They have been reported to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Benzimidazole derivatives are known to interact with various biochemical pathways due to their diverse biological activity .
Pharmacokinetics
The pharmacokinetic properties of benzimidazole derivatives can vary widely depending on their specific chemical structure .
Result of Action
Benzimidazole derivatives are known to have a wide range of effects at the molecular and cellular level due to their diverse biological activity .
Future Directions
properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c1-18(2)12-9-7-11(8-10-12)15-16-13-5-3-4-6-14(13)17-15/h3-10H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBBGUJBGLTNEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80287594 | |
| Record name | 4-(1H-benzimidazol-2-yl)-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80287594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-benzimidazol-2-yl)-N,N-dimethylaniline | |
CAS RN |
2562-71-2 | |
| Record name | 2562-71-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51680 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(1H-benzimidazol-2-yl)-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80287594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2,7-Naphthalenedisulfonic acid, 4-amino-5-[(phenylsulfonyl)oxy]-](/img/structure/B1606767.png)


